2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H11Cl3O3 and a molecular weight of 345.61 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a dichlorobenzyl group and a methoxybenzoyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial production process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: This compound is structurally similar but contains an aldehyde group instead of a chloride group.
2,6-Dichlorobenzyl chloride: This compound lacks the methoxybenzoyl group and is used in different applications.
Uniqueness
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to its combination of a dichlorobenzyl group and a methoxybenzoyl chloride group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWYMEPBMCNRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196454 | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160251-01-3 | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160251-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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